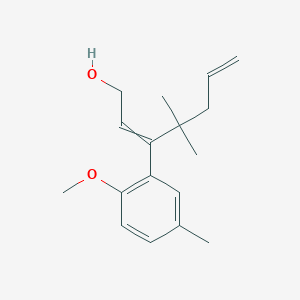
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hepta-2,6-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol typically involves multiple steps, including the formation of the hepta-2,6-dien-1-ol backbone and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the methoxy and methyl groups.
Hydroboration-oxidation: This method can be used to form the alcohol group in the hepta-2,6-dien-1-ol backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents would be selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the hepta-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives may have potential biological activities and can be studied for their effects on biological systems.
Medicine: The compound and its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid
- 2-Methoxy-5-methylphenyl isothiocyanate
- 3-Methoxyphenylboronic acid
Uniqueness
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is unique due to its specific structure, which includes a hepta-2,6-dien-1-ol backbone with methoxy and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
603985-01-9 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C17H24O2/c1-6-10-17(3,4)15(9-11-18)14-12-13(2)7-8-16(14)19-5/h6-9,12,18H,1,10-11H2,2-5H3 |
InChI Key |
WZAMJYDURIFBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=CCO)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
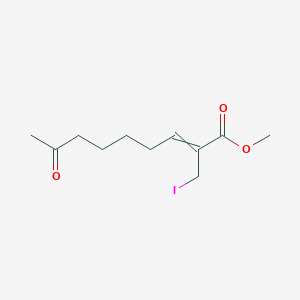
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
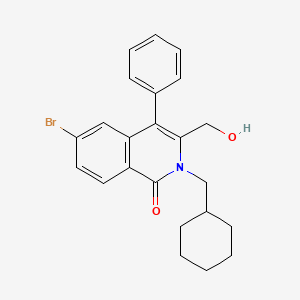

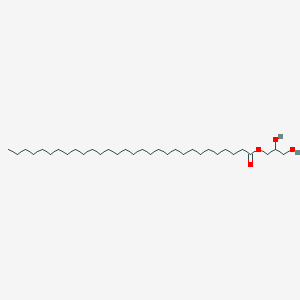
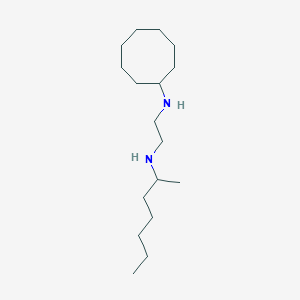
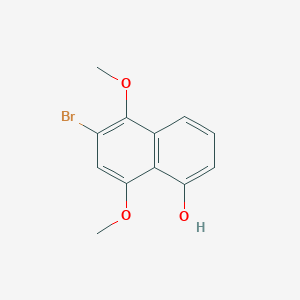
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
